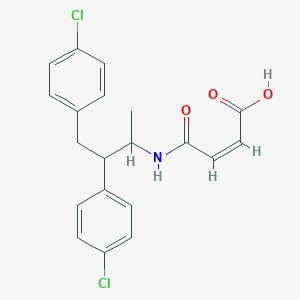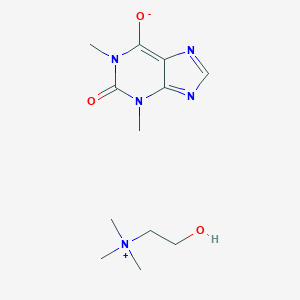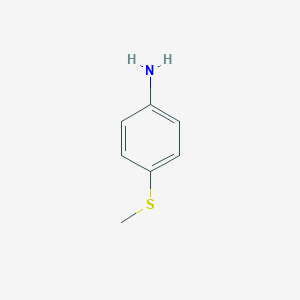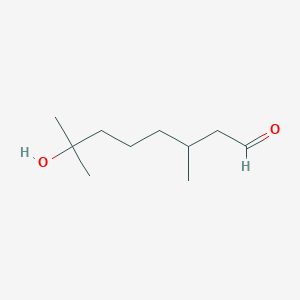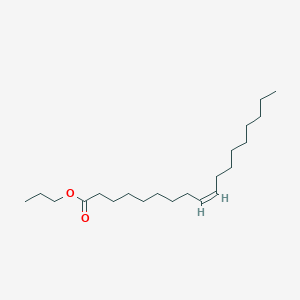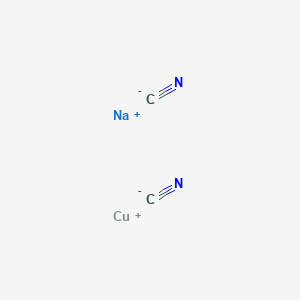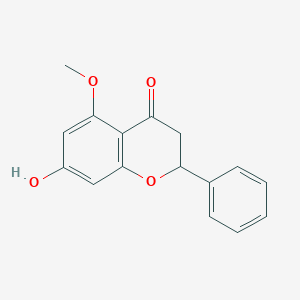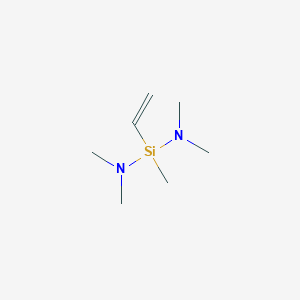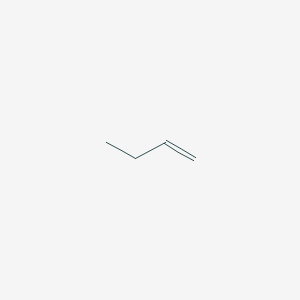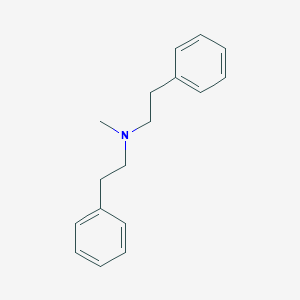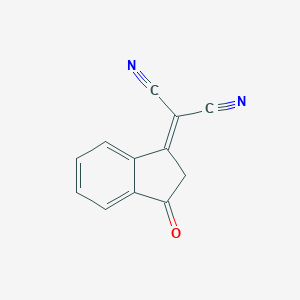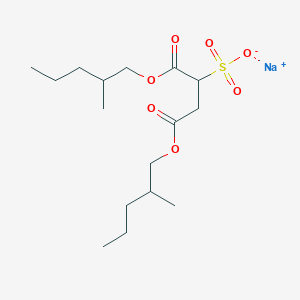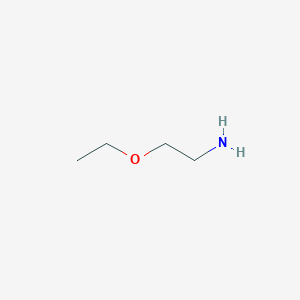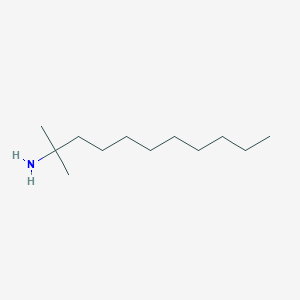
2-Undecanamine, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecanamine, 2-methyl- is a long-chain primary amine with a molecular formula of C12H27N. It is also known as 2-Methylundecan-1-amine or lauryl methylamine. This compound has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and surfactants.
Mécanisme D'action
The mechanism of action of 2-Undecanamine, 2-methyl- is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms and insects, leading to their death. It may also interfere with the metabolic pathways of plants, causing them to wilt or die. Further studies are needed to elucidate the exact mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
2-Undecanamine, 2-methyl- has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. In vitro studies have demonstrated that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have insecticidal activity against mosquitoes and cockroaches. However, its effects on non-target organisms and the environment need to be further investigated.
Avantages Et Limitations Des Expériences En Laboratoire
2-Undecanamine, 2-methyl- has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It can be used as a positive control in antimicrobial and insecticidal assays. However, its hydrophobic nature makes it difficult to dissolve in water, which can affect its bioavailability and activity. Moreover, its potential toxicity to humans and animals requires proper handling and disposal.
Orientations Futures
There are several future directions for the research and development of 2-Undecanamine, 2-methyl-. Firstly, its mechanism of action needs to be fully elucidated to understand its biological activities and potential applications. Secondly, its effects on non-target organisms and the environment need to be investigated to ensure its safety and sustainability. Thirdly, new derivatives and formulations of this compound can be synthesized to improve its activity and selectivity. Fourthly, its potential applications in drug discovery, agriculture, and industry need to be explored further. Lastly, its scalability and cost-effectiveness for industrial production need to be optimized.
Conclusion:
2-Undecanamine, 2-methyl- is a versatile compound with a wide range of applications in various fields. Its synthesis method is simple and cost-effective, and it has been extensively studied for its biological activities and potential applications. However, its mechanism of action and effects on non-target organisms and the environment need to be further investigated. Its potential applications in drug discovery, agriculture, and industry make it a promising candidate for future research and development.
Méthodes De Synthèse
2-Undecanamine, 2-methyl- can be synthesized through the reductive amination of 2-undecanone with methylamine. This reaction is catalyzed by sodium borohydride, and the product is obtained in good yield and purity. The synthesis method is relatively simple and cost-effective, making it an attractive option for industrial-scale production.
Applications De Recherche Scientifique
2-Undecanamine, 2-methyl- has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for developing new drugs and disinfectants. Moreover, it has been found to have insecticidal and herbicidal activities, which can be utilized in agriculture and pest control. Additionally, it has been used as a surfactant in various industrial processes, such as emulsion polymerization and oil recovery.
Propriétés
Numéro CAS |
110-10-1 |
|---|---|
Nom du produit |
2-Undecanamine, 2-methyl- |
Formule moléculaire |
C12H27N |
Poids moléculaire |
185.35 g/mol |
Nom IUPAC |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
Clé InChI |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
SMILES canonique |
CCCCCCCCCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



